molecular formula C14H9ClN2O B5458066 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine CAS No. 97813-93-9

4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine

Cat. No. B5458066
CAS RN: 97813-93-9
M. Wt: 256.68 g/mol
InChI Key: XIURFLKZUNDZNT-UHFFFAOYSA-N
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Description

The compound “4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine” is a heterocyclic compound that contains a pyridine ring and an oxazole ring, both of which are aromatic. The oxazole ring is attached to the pyridine ring at the 4-position. The oxazole ring also has a 4-chlorophenyl group attached to it .


Synthesis Analysis

The synthesis of such compounds generally involves the reaction of a suitable precursor with a halogenating agent to introduce the chlorophenyl group. The oxazole ring can be formed via cyclization reactions .


Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the aromatic rings. The chlorine atom on the phenyl ring is a halogen substituent, which can participate in halogen bonding .


Chemical Reactions Analysis

As a halogenated aromatic compound, it can undergo various reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution. The oxazole ring can also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups. As an aromatic compound, it is likely to be relatively stable and may have a high boiling point .

Mechanism of Action

While the specific mechanism of action for this compound is not known, many oxazole derivatives have been found to exhibit biological activity. They can interact with various biomolecules in multiple ways, such as hydrogen bonding, π stacking interactions, van der Waals interactions, metal coordination bonds, and hydrophobic forces .

Future Directions

The future research on this compound could involve exploring its potential biological activities and developing new synthetic routes to improve its yield and purity. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

5-(4-chlorophenyl)-2-pyridin-4-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-12-3-1-10(2-4-12)13-9-17-14(18-13)11-5-7-16-8-6-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIURFLKZUNDZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347363
Record name Pyridine, 4-[5-(4-chlorophenyl)-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97813-93-9
Record name Pyridine, 4-[5-(4-chlorophenyl)-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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